2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid
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Overview
Description
2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid: is an organic compound that features a piperidine ring and a p-tolyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diaminopentane.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, where the intermediate is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Hydrogenation: Utilizing catalysts such as palladium on carbon to facilitate the hydrogenation steps.
Automated Reaction Systems: Employing automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-2-phenylacetic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(Morpholin-4-yl)-2-(p-tolyl)acetic acid: Similar structure but with a morpholine ring instead of a piperidine ring.
2-(Piperidin-1-yl)-2-(m-tolyl)acetic acid: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid is unique due to the presence of both the piperidine ring and the p-tolyl group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C14H19NO2 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(4-methylphenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C14H19NO2/c1-11-5-7-12(8-6-11)13(14(16)17)15-9-3-2-4-10-15/h5-8,13H,2-4,9-10H2,1H3,(H,16,17) |
InChI Key |
KZUQOSMEHNREBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N2CCCCC2 |
Origin of Product |
United States |
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